molecular formula C21H25N5O B10987293 1-(4-Benzylpiperazin-1-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one

1-(4-Benzylpiperazin-1-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one

Cat. No.: B10987293
M. Wt: 363.5 g/mol
InChI Key: BJTIHZYYLDNBEO-UHFFFAOYSA-N
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Description

1-(4-Benzylpiperazin-1-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Benzylpiperazin-1-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperazine Ring: Starting with a benzylamine and reacting it with a suitable dihaloalkane to form the piperazine ring.

    Attachment of the Triazolopyridine Moiety: This can be achieved through a nucleophilic substitution reaction where the piperazine derivative reacts with a triazolopyridine precursor.

    Formation of the Butanone Linker:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Benzylpiperazin-1-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for conditions such as anxiety, depression, or neurological disorders.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Benzylpiperazin-1-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one would involve its interaction with specific molecular targets, such as receptors or enzymes. The compound might bind to these targets, modulating their activity and leading to the observed pharmacological effects. The exact pathways would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Benzylpiperazin-1-yl)-4-phenylbutan-1-one
  • 1-(4-Benzylpiperazin-1-yl)-4-(2-pyridyl)butan-1-one
  • 1-(4-Benzylpiperazin-1-yl)-4-(3-pyridyl)butan-1-one

Uniqueness

1-(4-Benzylpiperazin-1-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one is unique due to the presence of the triazolopyridine moiety, which can impart distinct pharmacological properties compared to other piperazine derivatives. This structural feature might enhance its binding affinity to certain biological targets or alter its metabolic stability.

Properties

Molecular Formula

C21H25N5O

Molecular Weight

363.5 g/mol

IUPAC Name

1-(4-benzylpiperazin-1-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one

InChI

InChI=1S/C21H25N5O/c27-21(11-6-10-20-23-22-19-9-4-5-12-26(19)20)25-15-13-24(14-16-25)17-18-7-2-1-3-8-18/h1-5,7-9,12H,6,10-11,13-17H2

InChI Key

BJTIHZYYLDNBEO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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